molecular formula C19H16F2N2O2 B2745655 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide CAS No. 727694-10-2

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B2745655
CAS No.: 727694-10-2
M. Wt: 342.346
InChI Key: UIARLECKYWWPTG-UHFFFAOYSA-N
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Description

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a difluoromethoxy-substituted phenyl ring, and a dimethylphenyl group, making it a subject of interest for researchers exploring new chemical entities with specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Enamide Backbone: The initial step involves the preparation of the enamide backbone through a Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a cyanoacetamide in the presence of a base such as piperidine or pyridine.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.

    Final Coupling: The final step involves coupling the difluoromethoxy-substituted intermediate with 2,4-dimethylphenylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms. 3

Properties

IUPAC Name

2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c1-12-3-8-17(13(2)9-12)23-18(24)15(11-22)10-14-4-6-16(7-5-14)25-19(20)21/h3-10,19H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARLECKYWWPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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